(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1214372-39-0 . It has a molecular weight of 290.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF3N.ClH/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12;/h1-3H,4,13H2;1H
. This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 290.51 .
Scientific Research Applications
Halogenation in Scientific Research
Halogenation, the process of adding halogen atoms to organic compounds, plays a crucial role in modifying the physical, chemical, and biological properties of molecules. While the specific applications of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride were not directly found, the significance of brominated compounds in environmental and biological contexts can provide an understanding of how similar compounds might be applied.
Environmental Impacts and Toxicology of Brominated Compounds:
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are noted for their trace presence in brominated flame retardants and the subsequent environmental and health concerns due to their toxicity, akin to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) (Mennear & Lee, 1994).
- The study of environmental concentrations and toxicology of tribromophenol highlights the ubiquitous nature of certain brominated compounds and underscores gaps in knowledge regarding their environmental behavior and toxicology (Koch & Sures, 2018).
Brominated Compounds in Chemical Synthesis and Applications:
- Research on brominated flame retardants addresses the formation of potentially more toxic and persistent compounds, indicating a critical area of study for understanding and mitigating environmental impacts (Zhang, Buekens, & Li, 2016).
- The synthesis of specific brominated biphenyls for pharmaceutical applications, such as the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory drugs, highlights the importance of bromination in medicinal chemistry (Qiu et al., 2009).
Safety and Hazards
The safety information for “(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKPYUXVFYKPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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